molecular formula C15H13BrO B2396326 2-Bromo-9,9-dimethyl-9H-xanthene CAS No. 1565868-91-8

2-Bromo-9,9-dimethyl-9H-xanthene

Cat. No. B2396326
CAS RN: 1565868-91-8
M. Wt: 289.172
InChI Key: QCPNMPAEAGVMFA-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dimethyl-9H-xanthene is a chemical compound with the molecular formula C15H13BrO . It is a heterocyclic building block and has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .


Synthesis Analysis

This compound can be synthesized by using 2-bromofluorene and iodomethane as the major reactants . Another method involves the synthesis of 9,9-DIMETHYL-9H-XANTHENE from Diphenyl ether and Acetone .


Molecular Structure Analysis

The molecular weight of this compound is 289.17 . It is a liquid at 20 degrees Celsius .


Chemical Reactions Analysis

9,9-Dimethylxanthene, a related compound, is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid. It may also be used in the preparation of 9,9-dimethyl-4,5-bis (diphenylphosphino)xanthene .


Physical And Chemical Properties Analysis

This compound has a boiling point of 347.9±41.0 °C at 760 mmHg . Its density is predicted to be 1.365±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

A Concise Synthesis of Asymmetrically 4,5-Disubstituted 9,9-Dimethyl-9H-xanthenes A concise synthesis method was developed for asymmetrically 4,5-disubstituted 9,9-dimethyl-9H-xanthenes. The process involved monolithiation of 4,5-dibromo-9H-xanthene, subsequent zincation, and Negishi coupling with various electrophiles to achieve good yields and high selectivity. This method offers a convenient route for synthesizing functionalized molecules based on the 9H-xanthene skeleton (Matsubara et al., 2014).

Biological Activities and Applications

Synthesis of Xanthone Derivatives and Studies on Inhibition Against Cancer Cells Growth 34 xanthone derivatives were synthesized using a microwave-assisted technique. These derivatives showed in vitro inhibition activities against five cell lines, with the most active agent being 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one against the MDA-MB-231 cell line. The structure-activity relationship (SAR) was thoroughly analyzed, and combination therapies exhibited synergistic effects in anti-cancer therapy (Liu et al., 2017).

Xanthones from Fungi, Lichens, and Bacteria Natural Products and Their Synthesis

Xanthones, including derivatives of 9H-xanthen-9-one, are secondary metabolites produced by fungi, lichens, and bacteria. These compounds are recognized for their broad spectrum of biological activities due to their interaction with diverse biomolecules. The synthesis of natural xanthones has primarily focused on fully aromatized targets, with recent developments in methods for constructing the unsaturated xanthone core (Masters & Bräse, 2012).

Xanthone Derivatives Insights into Biological Activities

Xanthones and their derivatives, particularly those with antitumor activity, have been studied for their biological/pharmacological effects. The review discusses significant structure-activity relationship studies and targets related to cancer therapy. It highlights the relevance of xanthone derivatives as therapeutic agents and pharmacological tools (Pinto, Sousa & Nascimento, 2005).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

2-bromo-9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPNMPAEAGVMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2OC3=C1C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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